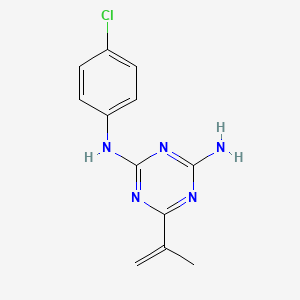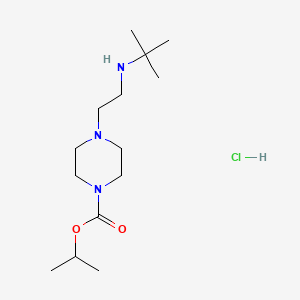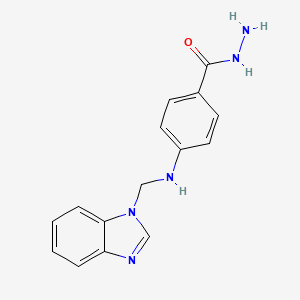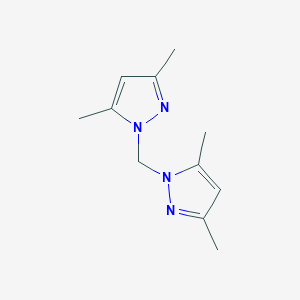
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a prop-1-en-2-yl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of the prop-1-en-2-yl group through a subsequent reaction step. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The triazine ring and attached groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~2~-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituents on the triazine ring. Examples include:
- N~2~-(4-Methylphenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
- N~2~-(4-Bromophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N2-(4-Chlorophenyl)-6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine lies in its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
33974-13-9 |
|---|---|
Molecular Formula |
C12H12ClN5 |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-6-prop-1-en-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H12ClN5/c1-7(2)10-16-11(14)18-12(17-10)15-9-5-3-8(13)4-6-9/h3-6H,1H2,2H3,(H3,14,15,16,17,18) |
InChI Key |
SKOZOCXCJVPBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)


![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)










